molecular formula C9H11BrO2 B173349 1-(5-Bromo-2-methoxyphenyl)ethanol CAS No. 16602-17-8

1-(5-Bromo-2-methoxyphenyl)ethanol

Cat. No. B173349
CAS RN: 16602-17-8
M. Wt: 231.09 g/mol
InChI Key: WNRYFLFXINLLKQ-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-methoxyphenyl)ethanone” is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 g/mol . It’s also known by other names such as “5-Bromo-2-methoxyacetophenone” and "ethanone, 1-(5-bromo-2-methoxyphenyl)-" .


Synthesis Analysis

The synthesis of similar compounds often involves acetylation protection on the phenolic hydroxyl using acetic anhydride, followed by bromination under the catalysis of iron powder, and finally deacetylation .


Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The IUPAC name is “1-(5-bromo-2-methoxyphenyl)ethanone” and it has an InChI code and a Canonical SMILES representation .


Physical And Chemical Properties Analysis

The compound “1-(5-Bromo-2-methoxyphenyl)ethanone” has a molecular weight of 229.07 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It also has an Exact Mass of 227.97859 g/mol and a Monoisotopic Mass of 227.97859 g/mol .

Scientific Research Applications

Safety And Hazards

The compound “1-(5-Bromo-2-methoxyphenyl)ethanone” should be stored in a sealed, dry environment at room temperature . It has a GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 .

Future Directions

The compound “(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” is a key precursor for the synthesis of Lusutrombopag , indicating potential applications in the pharmaceutical industry.

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYFLFXINLLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501902
Record name 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methoxyphenyl)ethanol

CAS RN

16602-17-8
Record name 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried 500 mL flask, was charged under nitrogen with (S)-2-methyl-CBS-oxazaborolidine 1M in toluene (2.18 mL) and dissolved in CH2Cl2 (100 mL). Me2-BH3 (13.10 mL, 26.20 mmol) was then added and cooled reaction to −30° C. then stirred for 15 minutes. 5-Bromo-2-methoxyacetophenone (5 g, 21.83 mmol) was dissolved in CH2Cl2 (10 mL) and slowly added via addition funnel to the previous solution. The resulting reaction was stirred at −30° C. for 1 hour. The solution was carefully quenched with MeOH, the solvent was removed in vacuo and the residue was purified by flash column chromatography (20% EtOAc in hexanes) to provide the desired product (5 g, 100%) as a clear oil. 1H NMR (400 MHz, CDCl3): δ 1.47 (d, J=6.41 Hz, 3H), 2.44 (d, J=5 Hz, 1H), 3.84 (s, 3H), 5.03–5.11 (m, 1H), 6.74 (d, J=8.7 Hz, 1H), 7.33 (dd, J=8.7, 2.5 Hz, 1H), 7.48 (d, J=2.5 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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